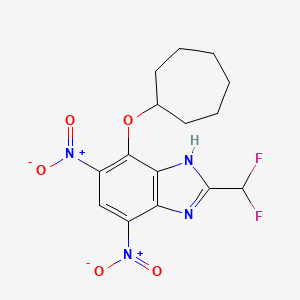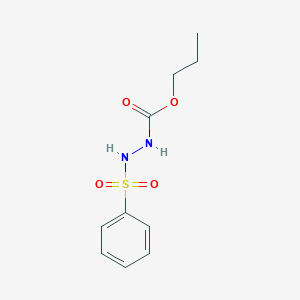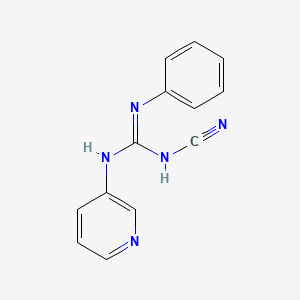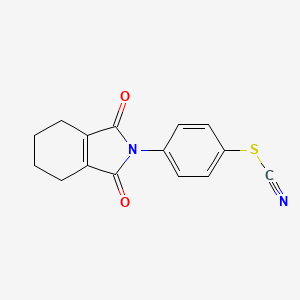
2-(4-Thiocyanatophenyl)-4,5,6,7-tetrahydroisoindole-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Thiocyanatophenyl)-4,5,6,7-tetrahydroisoindole-1,3-dione is an organic compound that belongs to the class of thiocyanates Thiocyanates are known for their diverse biological activities and are commonly found in natural products
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Thiocyanatophenyl)-4,5,6,7-tetrahydroisoindole-1,3-dione can be achieved through electrophilic thiocyanation. One efficient method involves the use of N-bromosuccinimide (NBS) and potassium thiocyanate (KSCN) as reagents. The reaction is carried out under mild conditions, providing good regioselectivity and high yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure safety, cost-effectiveness, and environmental sustainability.
化学反应分析
Types of Reactions
2-(4-Thiocyanatophenyl)-4,5,6,7-tetrahydroisoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: Conversion to sulfonyl chlorides or sulfoxides.
Reduction: Formation of thiols or sulfides.
Substitution: Electrophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (Cl2, Br2) or other electrophiles in the presence of a catalyst.
Major Products
Oxidation: Sulfonyl chlorides, sulfoxides.
Reduction: Thiols, sulfides.
Substitution: Various substituted thiocyanates.
科学研究应用
2-(4-Thiocyanatophenyl)-4,5,6,7-tetrahydroisoindole-1,3-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its antimicrobial properties against various pathogens.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(4-Thiocyanatophenyl)-4,5,6,7-tetrahydroisoindole-1,3-dione involves its interaction with biological molecules. The thiocyanate group (-SCN) is known to interact with thiol groups in proteins, leading to the formation of disulfide bonds. This can affect the function of enzymes and other proteins, leading to antimicrobial and other biological effects .
相似化合物的比较
Similar Compounds
N-(4-Thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamides: Known for their cytotoxic activity against cancer cells.
(4-Thiocyanatophenyl)acetic acid: Used in molecular dynamics simulations.
2-Thiocyanato- (2-methyl)-3- [4- (3-)-thiocyanatophenyl]propionamides: Exhibits antimicrobial activity.
Uniqueness
2-(4-Thiocyanatophenyl)-4,5,6,7-tetrahydroisoindole-1,3-dione stands out due to its unique structure, which combines the thiocyanate group with a tetrahydroisoindole core. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
59647-99-3 |
|---|---|
分子式 |
C15H12N2O2S |
分子量 |
284.3 g/mol |
IUPAC 名称 |
[4-(1,3-dioxo-4,5,6,7-tetrahydroisoindol-2-yl)phenyl] thiocyanate |
InChI |
InChI=1S/C15H12N2O2S/c16-9-20-11-7-5-10(6-8-11)17-14(18)12-3-1-2-4-13(12)15(17)19/h5-8H,1-4H2 |
InChI 键 |
YVOAWERYGMLXFM-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2=C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)SC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![11H-[1,3,5]triazepino[1,2-a]benzimidazole](/img/structure/B14603547.png)
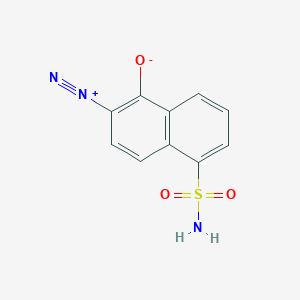
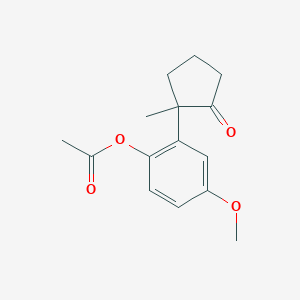
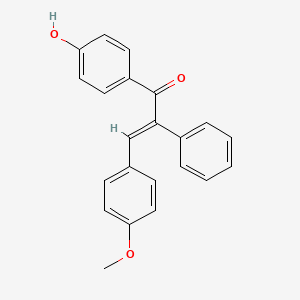
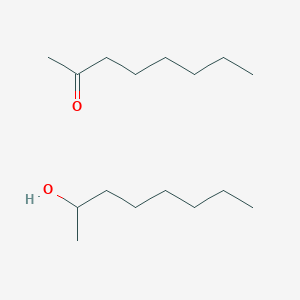
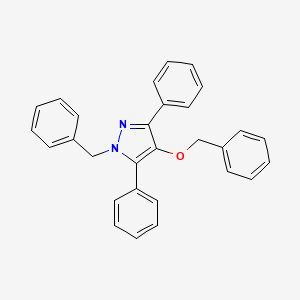
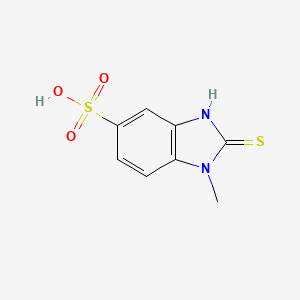
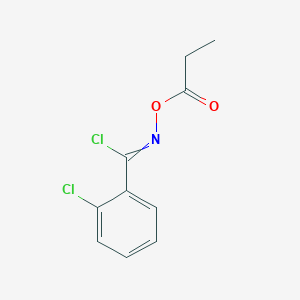
-](/img/structure/B14603592.png)
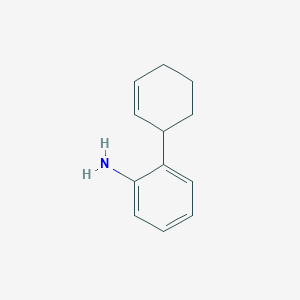
![[(E)-(dodecylhydrazinylidene)methyl]urea;nitric acid](/img/structure/B14603619.png)
